

Physicochemical characterization of N-(furan-2-ylmethyl)-3-iodoaniline

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Compound of Interest

Compound Name: N-(furan-2-ylmethyl)-3-iodoaniline

Cat. No.: B12127809

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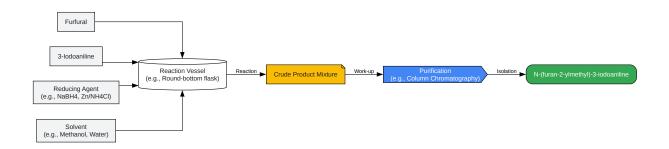
An In-depth Technical Guide to the Physicochemical Characterization of **N-(furan-2-ylmethyl)-3-iodoaniline**

This technical guide provides a comprehensive overview of the necessary experimental procedures for the synthesis and detailed physicochemical characterization of the novel compound, **N-(furan-2-ylmethyl)-3-iodoaniline**. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the methodologies for characterizing new chemical entities.

Proposed Synthesis

A plausible and efficient method for the synthesis of **N-(furan-2-ylmethyl)-3-iodoaniline** is the reductive amination of furfural with 3-iodoaniline. This one-pot reaction typically involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.





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Caption: Proposed synthesis workflow for N-(furan-2-ylmethyl)-3-iodoaniline.

Physicochemical Properties of Starting Material

A summary of the known physicochemical properties of the starting material, 3-iodoaniline, is provided below for reference.

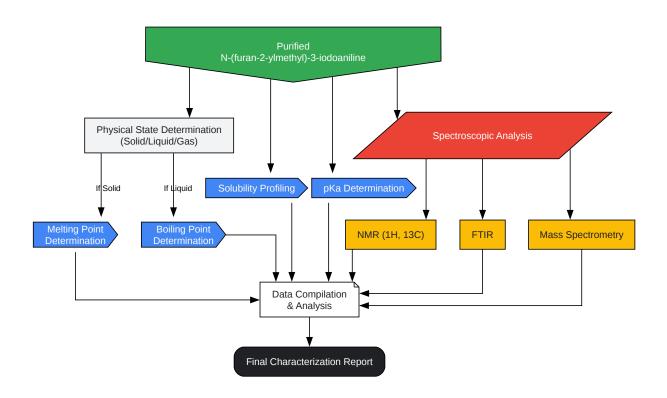


Property	Value	
Molecular Formula	C ₆ H ₆ IN	
Molecular Weight	219.02 g/mol [1][2][3]	
Physical Appearance	Yellow to dark brown or green liquid[4]	
Melting Point	21-24 °C[1]	
Boiling Point	145-146 °C at 15 mmHg[1][2]	
Density	1.821 g/mL at 25 °C[1]	
Refractive Index (n20/D)	1.682[1]	
Water Solubility	Insoluble[1][5]	
рКа	3.58 at 25 °C[1]	

Proposed Physicochemical Characterization Workflow

Once synthesized and purified, the **N-(furan-2-ylmethyl)-3-iodoaniline** compound would undergo a series of analytical tests to determine its physicochemical properties. The following diagram illustrates a comprehensive characterization workflow.





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Caption: Workflow for the physicochemical characterization of the target compound.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Melting Point Determination

The melting point is a crucial physical property for the identification and purity assessment of a solid compound.[6]



 Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.[6][7]

Procedure:

- A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 1-2 mm.[7][8]
- The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7]
- The assembly is placed in a heating bath (e.g., mineral oil in a Thiele tube or a metal block in a Mel-Temp apparatus).[6]
- The sample is heated slowly, at a rate of approximately 2°C per minute, especially near the expected melting point.[6]
- The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[8]
- The melting point is reported as the range T1-T2. A narrow range (0.5-1.0°C) typically indicates a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9][10]

- Apparatus: Fusion tube, capillary tube (sealed at one end), thermometer, heating block or Thiele tube.[9][11]
- Procedure:
 - A few milliliters of the liquid sample are placed into a fusion tube.[12]
 - A capillary tube, sealed at one end, is placed inverted into the liquid in the fusion tube.[9]
 [11]



- The fusion tube is attached to a thermometer and heated gently.[12]
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is discontinued, and the temperature is recorded at the moment the bubbling stops and the liquid begins to enter the capillary tube. This temperature is the boiling point.
 [10]

Solubility Determination

Solubility profiling provides insights into the polarity and functional groups present in a molecule.

- Materials: Test tubes, a range of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, diethyl ether, ethanol), litmus or pH paper.[13][14]
- Procedure:
 - Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously. Observe if the compound dissolves.[13] If it is water-soluble, test the solution's pH with litmus paper to determine if it's acidic, basic, or neutral.[14][15]
 - Acid/Base Solubility: If the compound is insoluble in water, its solubility in dilute acidic and basic solutions is tested.
 - Add 0.75 mL of 5% NaOH to a fresh sample. Solubility indicates an acidic functional group.[13]
 - Add 0.75 mL of 5% NaHCO₃ to a fresh sample. Solubility suggests a strongly acidic group like a carboxylic acid.[14]
 - Add 0.75 mL of 5% HCl to a fresh sample. Solubility indicates a basic functional group, such as an amine.[13][14]
 - Organic Solvent Solubility: Test the solubility in various organic solvents (e.g., ethanol, diethyl ether, acetone) to further classify the compound based on polarity.[13]



pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

- Methods: Potentiometric titration, UV-Vis spectrophotometry, or NMR spectroscopy are common methods.[16][17]
- General Procedure (Potentiometric Titration):
 - A precise amount of the compound is dissolved in a suitable solvent (often a watercosolvent mixture for sparingly soluble compounds).[17]
 - The solution is titrated with a standardized solution of a strong acid or base.
 - The pH of the solution is monitored throughout the titration using a calibrated pH meter.
 [17]
 - A titration curve (pH vs. volume of titrant added) is generated.
 - The pKa is determined from the pH at the half-equivalence point of the titration curve.[16]

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure of the compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Purpose: Provides detailed information about the carbon-hydrogen framework of the molecule.[18]
 - Protocol: A small amount of the sample (typically a few milligrams) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to an NMR tube and placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired.[19] The chemical shifts, integration, and coupling patterns provide information to confirm the structure.



- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Purpose: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.[20][21]
 - Protocol:
 - For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[22]
 - Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the sample is placed directly on the ATR crystal with minimal preparation.[23][24]
 - The instrument scans the sample with IR radiation, and the resulting absorption spectrum reveals characteristic peaks corresponding to different functional groups.[21]
- Mass Spectrometry (MS):
 - Purpose: Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[25]
 - Protocol: A dilute solution of the sample (around 1 mg/mL) is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).[26] The solution is then introduced into the mass spectrometer (often coupled with a separation technique like LC or GC).[25] The instrument ionizes the molecules and separates them based on their mass-to-charge ratio, providing the molecular weight. High-resolution mass spectrometry can determine the elemental composition.

Data Presentation

All quantitative data obtained from the characterization experiments should be summarized in a structured table for clarity and comparative analysis.



Physicochemical Property	Experimental Value	Method Used
Molecular Formula	Calculated	Mass Spectrometry (HRMS)
Molecular Weight (g/mol)	To be determined	Mass Spectrometry
Physical Appearance	To be determined	Visual Inspection
Melting Point (°C)	To be determined	Melting Point Apparatus
Boiling Point (°C)	To be determined	Micro Boiling Point Method
Solubility Profile	To be determined	Solubility Tests
рКа	To be determined	Potentiometric Titration / NMR
Spectroscopic Data		
¹ H NMR (ppm)	To be determined	NMR Spectroscopy
¹³ C NMR (ppm)	To be determined	NMR Spectroscopy
FTIR (cm ⁻¹)	To be determined	FTIR Spectroscopy
MS (m/z)	To be determined	Mass Spectrometry

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